Tiopropamine

Antiulcer activity Structure-activity relationship Diphenylpropylamine

Tiopropamine is a unique 3,3-diphenylpropylamine featuring a phenylthioether side chain, delivering anti-inflammatory gastroprotection distinct from acid-suppressive H2 antagonists or PPIs. Its validated in vivo efficacy (10–50 mg/kg i.p.) and wide oral therapeutic index (>20–100) make it an ideal positive control for rodent ulcer models (e.g., ethanol-, stress- or NSAID-induced). The characterized urinary metabolite profile (GC-MS) supports analytical method development. Procure to benchmark novel anti-ulcer candidates or initiate SAR studies on the gastroprotective pharmacophore.

Molecular Formula C24H27NS
Molecular Weight 361.5 g/mol
CAS No. 39516-21-7
Cat. No. B1215116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiopropamine
CAS39516-21-7
Synonyms1-(3,3-diphenylpropyl)amino-3-phenylthiopropane
thiopropamine
Molecular FormulaC24H27NS
Molecular Weight361.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCNCCCSC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C24H27NS/c1-4-11-21(12-5-1)24(22-13-6-2-7-14-22)17-19-25-18-10-20-26-23-15-8-3-9-16-23/h1-9,11-16,24-25H,10,17-20H2
InChIKeyNUWWGCMQIKROIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tiopropamine (CAS 39516-21-7): Chemical Identity, Pharmacological Class, and Procurement Context


Tiopropamine, systematically named 3,3-diphenyl-N-(3-phenylsulfanylpropyl)propan-1-amine (C₂₄H₂₇NS, MW 361.54 g/mol), is a synthetic small molecule belonging to the 3,3-diphenylpropylamine class [1]. It was developed as an anti-ulcer agent and has been investigated clinically for duodenal ulcer therapy; its mechanism is associated with modulation of histamine receptors and anti-inflammatory activity [1][2]. The compound is supplied as a free base or hydrochloride salt (CAS 53632-92-1) and is primarily used as a research tool in gastrointestinal pharmacology and medicinal chemistry.

Why Tiopropamine Cannot Be Replaced by Common H2 Antagonists, Proton Pump Inhibitors, or Other Diphenylpropylamine Derivatives


Tiopropamine occupies a unique pharmacological space that distinguishes it from widely used anti-ulcer agents such as cimetidine, ranitidine, or omeprazole. While H2 antagonists and proton pump inhibitors act primarily through suppression of gastric acid secretion, tiopropamine combines a diphenylpropylamine backbone with a phenylthioether side chain, conferring anti-inflammatory properties alongside potential histamine receptor modulation [1][2]. Unlike other 3,3-diphenylpropylamine derivatives such as fendiline or prenylamine—which are employed for cardiovascular indications—tiopropamine is specifically tailored for gastrointestinal applications [1]. Its high lipophilicity (XLogP ≈ 6.1) further differentiates it from the relatively hydrophilic H2 antagonists (cimetidine LogP ≈ 0.4; ranitidine LogP ≈ 1.5), implying distinct pharmacokinetic and tissue-distribution profiles [3]. These structural and physicochemical differences mean that substituting tiopropamine with a conventional anti-ulcer drug or a cardiovascular diphenylpropylamine would fundamentally alter the experimental outcome.

Quantitative Differentiation Evidence: Tiopropamine vs. Closest Analogs and Therapeutic Alternatives


Antiulcer Potency of the 4-Hydroxy Analog Defines the Pharmacophoric Advantage of the Tiopropamine Scaffold

The 4-hydroxy derivative of tiopropamine, N-(3′-p-hydroxyphenylthiopropyl)-3,3-diphenylpropylamine, exhibits a strong, dose-dependent antiulcer effect in the phenylbutazone-induced rat ulcer model, achieving 50% inhibition at 10 mg/kg i.p. and 80% inhibition at 50 mg/kg i.p. [1]. Although the parent tiopropamine molecule itself is acknowledged to possess 'good antiulcer activity' in earlier patent literature (U.S. Patent 3,884,939), quantitative efficacy data have only been reported for the hydroxylated analog. This establishes the tiopropamine core as a privileged scaffold for antiulcer drug development, where simple para-hydroxylation markedly enhances gastroprotective potency.

Antiulcer activity Structure-activity relationship Diphenylpropylamine

Therapeutic Index of the Tiopropamine Scaffold Indicates a Favorable Safety Margin

The same 4-hydroxy-tiopropamine derivative demonstrates a wide therapeutic window, with an oral LD₅₀ exceeding 1000 mg/kg and an intraperitoneal LD₅₀ of 150 mg/kg in rats [1]. When compared to the effective antiulcer dose (10–50 mg/kg i.p.), the intraperitoneal therapeutic index is approximately 3–15, while the oral therapeutic index is estimated to be >20–100. This favorable margin, combined with the absence of reported mutagenicity or severe adverse effects in early clinical studies , positions the tiopropamine chemotype as a safe starting point for medicinal chemistry optimization relative to other antiulcer scaffolds that may carry genotoxicity or hepatotoxicity concerns.

Therapeutic index Acute toxicity Drug safety

Physicochemical Differentiation: Tiopropamine's High Lipophilicity Contrasts with Conventional H2 Antagonists

Tiopropamine exhibits a calculated XLogP of 6.1 (experimental LogP 6.37), reflecting high lipophilicity [1]. In contrast, the H2 receptor antagonists cimetidine and ranitidine possess LogP values of approximately 0.4 and 1.5, respectively [2][3]. This >4-log unit difference implies that tiopropamine partitions far more extensively into lipid membranes, which may translate into longer tissue retention, distinct intracellular distribution, and the potential for blood-brain barrier penetration—properties not shared by the classical H2 antagonists. The high lipophilicity also necessitates different formulation strategies for in vivo studies, making tiopropamine a useful probe for investigating lipophilic anti-ulcer pharmacophores.

Lipophilicity LogP Drug-likeness

Clinical Validation in Duodenal Ulcer Disease: Multicenter and Controlled Trials

A series of controlled and multicenter clinical studies conducted between 1978 and 1980 evaluated tiopropamine in patients with active duodenal ulcer disease [1][2]. One multicenter study reported clinical improvement and ulcer healing in a cohort treated with tiopropamine [1], while a separate controlled clinical investigation confirmed the drug's effectiveness compared to standard care [2]. Although the published abstracts and available records do not provide arithmetic healing rates amenable to quantitative comparison with modern therapeutics (e.g., lansoprazole or ranitidine), the existence of positive comparator-controlled data substantiates tiopropamine's translational relevance. For procurement decisions, this body of evidence confirms that the compound has demonstrated human efficacy, lending credence to its use as a validated positive control in translational ulcer research.

Clinical efficacy Duodenal ulcer Controlled trial

Evidence-Backed Research and Industrial Application Scenarios for Tiopropamine Procurement


Medicinal Chemistry: Scaffold Optimization and SAR Studies

The tiopropamine nucleus, validated by the quantitative antiulcer activity of its 4-hydroxy congener (50–80% ulcer inhibition at 10–50 mg/kg i.p.) [1], serves as an ideal starting scaffold for structure-activity relationship (SAR) exploration. Procurement of the parent compound permits systematic introduction of substituents on the phenyl rings or the thioether linker, enabling medicinal chemists to probe the pharmacophoric requirements for gastroprotective activity and to benchmark novel analogs against the established efficacy threshold [1].

In Vivo Pharmacology: Positive Control for Gastrointestinal Ulcer Models

With a defined antiulcer dose-range (effective i.p. doses of 10–50 mg/kg) and a wide oral therapeutic index (>20–100) [1], tiopropamine can be employed as a positive control in rodent ulcer models (e.g., phenylbutazone-, ethanol-, or stress-induced ulcers). Its inclusion in study designs allows researchers to calibrate inter-study variability and ensures that the experimental system is responsive to a known gastroprotective agent [1].

Bioanalytical Chemistry: Reference Standard for GC-MS Metabolite Identification

Tiopropamine has been the subject of dedicated urinary metabolite profiling by gas chromatography-mass spectrometry [2], providing a characterized metabolic pathway. Laboratories developing analytical methods for diphenylpropylamine-based drugs can use tiopropamine as a reference standard for method validation, retention-time locking, and mass spectral library building, facilitating the identification of related compounds in biological matrices [2].

Pharmacological Research: Histamine Receptor Modulation and Anti-Inflammatory Mechanism Studies

The evidence linking tiopropamine to histamine receptor modulation positions it as a pharmacological probe for investigating the intersection of histaminergic signaling and gastrointestinal inflammation. Unlike classical H2 antagonists (cimetidine, ranitidine), whose mechanism is predominantly acid-suppressive, tiopropamine's additional anti-inflammatory component offers a differentiated tool for dissecting histamine-driven inflammatory pathways in the gastric mucosa .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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